molecular formula C14H10N2O2S2 B12129200 3-(2-Furylmethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-(2-Furylmethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12129200
M. Wt: 302.4 g/mol
InChI Key: RCSBRBMXPZDRNQ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Furylmethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a furan ring, a pyridine ring, and a thiazolidinone moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furylmethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-furylmethylamine with 3-pyridylmethylene-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be integrated into the industrial process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furylmethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Furylmethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding, potentially leading to the discovery of new biological pathways.

    Medicine: Due to its potential biological activities, it is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties, as well as in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Furylmethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the furan and pyridine rings can participate in π-π stacking or hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the pyridylmethylene group, which may result in different biological activities.

    5-(3-Pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Lacks the furylmethyl group, potentially altering its chemical reactivity and biological properties.

    3-(2-Furylmethyl)-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a different position of the pyridylmethylene group, which can affect its interaction with molecular targets.

Uniqueness

3-(2-Furylmethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both furan and pyridine rings, which contribute to its diverse chemical reactivity and potential for multiple biological activities. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C14H10N2O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

(5E)-3-(furan-2-ylmethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2O2S2/c17-13-12(7-10-3-1-5-15-8-10)20-14(19)16(13)9-11-4-2-6-18-11/h1-8H,9H2/b12-7+

InChI Key

RCSBRBMXPZDRNQ-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CO3

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.